2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Overview
Description
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound with the molecular formula C18H13ClO5 and a molecular weight of 344.75 g/mol . This compound is known for its unique structure, which includes a chromenyl group, a phenyl group, and a propanoic acid moiety. It is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Similar compounds have been shown to inhibit the denaturation of proteins, suggesting potential anti-inflammatory activity .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to release co from the coumarin fragment , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have shown potential anti-inflammatory activity by inhibiting protein denaturation .
Action Environment
It’s worth noting that some reactions involving similar compounds were carried out under a nitrogen atmosphere , suggesting that the compound’s stability and reactivity might be influenced by the presence or absence of certain gases.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions generally include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
Uniqueness
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVIWJZZRTWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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